8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-19(2)7-11-14(12(27)8-19)13(9-5-3-4-6-10(9)20(21,22)23)15-16(24-11)25-18(29)26-17(15)28/h3-6,13H,7-8H2,1-2H3,(H3,24,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQXIWCEZYPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4C(F)(F)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8-Dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with potential biological activity. Its unique structure suggests various pharmacological properties that warrant detailed investigation.
- Molecular Formula : C20H18F3N3O3
- Molecular Weight : 405.37 g/mol
- CAS Number : Not specified in the available sources.
Antimicrobial Activity
Research indicates that compounds similar to 8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline have demonstrated significant antimicrobial properties. For instance:
- Study Findings : A study on pyrimidine derivatives showed that certain modifications enhanced their antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups often correlates with increased potency due to enhanced lipophilicity and electron-withdrawing effects .
Anticancer Potential
The compound's structural features suggest potential anticancer activity:
- Mechanism of Action : Similar compounds have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, the tetrahydropyrimidine moiety has been associated with the inhibition of various kinases involved in cancer signaling pathways .
- Case Studies : In vitro studies on related compounds have shown promising results in reducing tumor growth in various cancer cell lines such as breast and lung cancer cells.
Anti-inflammatory Effects
Emerging research suggests that the compound may possess anti-inflammatory properties:
- Biological Assays : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in models treated with similar pyrimidine derivatives. This suggests a possible mechanism through which the compound could modulate inflammatory responses .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Research Findings
- Antimicrobial Study : A series of experiments demonstrated that introducing trifluoromethyl groups enhanced the antimicrobial efficacy of pyrimidine derivatives against a range of pathogens.
- Anticancer Activity : In vitro studies highlighted that compounds with similar structures inhibited cell proliferation in breast and lung cancer cell lines by targeting specific molecular pathways.
- Inflammation Modulation : Animal models treated with related compounds showed decreased levels of pro-inflammatory cytokines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving efficacy in drug design .
- Antimicrobial Properties : Studies have shown that derivatives of pyrimidine and quinoline exhibit significant antimicrobial activity. The incorporation of the trifluoromethyl group may enhance the interaction with microbial targets .
Agrochemicals
The unique chemical properties of this compound make it a candidate for developing new agrochemical formulations.
- Herbicidal Activity : Similar compounds have demonstrated herbicidal properties. The trifluoromethyl moiety may contribute to increased herbicidal potency by affecting plant metabolism or growth regulation pathways .
Materials Science
The compound's structural characteristics allow for its use in developing advanced materials.
- Fluorescent Dyes : The presence of the quinoline structure can be exploited in synthesizing fluorescent dyes used in biological imaging and diagnostics. The stability imparted by the pyrimidine framework enhances the performance of these dyes under varying conditions .
Photovoltaic Applications
Recent studies suggest that compounds similar to this one can be utilized in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy.
- Charge Transport Properties : The electronic properties of the compound can be tuned through structural modifications, making it suitable for applications in organic solar cells where efficient charge transport is crucial .
Case Study 1: Anticancer Activity Assessment
A study conducted on derivatives of tetrahydropyrimidoquinolines demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The incorporation of trifluoromethyl groups was found to enhance the activity by increasing cellular uptake and modulating apoptotic pathways .
Case Study 2: Herbicidal Efficacy
Field trials assessing the herbicidal activity of related compounds showed effective control over common weeds in maize crops. The trifluoromethyl-substituted derivatives exhibited improved selectivity and reduced phytotoxicity compared to traditional herbicides .
Table 1: Comparison of Biological Activities
Chemical Reactions Analysis
Multicomponent Reactions in Ionic Liquids
The pyrimido[4,5-b]quinoline scaffold can be synthesized via multicomponent reactions (MCRs) involving aldehydes, dimidone derivatives, and 6-amino-1,3-dimethyluracil in ionic liquids such as [BMIM][Br] (1-butyl-3-methylimidazolium bromide ) at 95°C . This method avoids traditional catalysts and achieves high yields (e.g., ~85%) due to the ionic liquid’s dual role as solvent and promoter.
| Reagents | Conditions | Yield |
|---|---|---|
| Aldehyde + dimidone + uracil | [BMIM][Br], 95°C, 6h | ~85% |
The trifluoromethylphenyl group is introduced via substitution or coupling reactions post-scaffold formation .
Palladium-Catalyzed Coupling Reactions
The trifluoromethylphenyl substituent can be incorporated using Suzuki-Miyaura coupling with aryl boronic acids. For example:
-
A pyrimidoquinoline intermediate (5-iodo derivative) reacts with 2-(trifluoromethyl)phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and cesium fluoride in 1,4-dioxane .
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| 5-Iodo-pyrimidoquinoline | Pd(PPh₃)₄, CsF, 1,4-dioxane | 80°C, 12h | 72% |
Oxidation of Allyl Groups
The allyl side chains undergo oxidation to carboxylic acids using sodium metaperiodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a biphasic system (water/acetonitrile/CCl₄) .
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Allyl → Carboxylic acid | NaIO₄, RuCl₃·H₂O | RT, 24h | 85% conversion |
Nucleophilic Substitution
The trione moiety participates in nucleophilic substitutions. For example, the ketone groups can react with amines or hydrazines under acidic conditions to form imine derivatives.
Wittig Reaction
Intramolecular Wittig reactions are employed to form fused rings. A phosphonioacetoxy intermediate undergoes cyclization in the presence of sodium hydroxide, yielding furoquinoline derivatives .
| Substrate | Reagent | Product |
|---|---|---|
| 3-Phosphonioacetoxyquinoline | NaOH, RT | Furo[3,2-c]quinoline |
Electrocyclic Ring Closure
Thermal or acid-catalyzed rearrangements of propargyl ether intermediates generate pyrano- or furoquinolines , depending on reaction conditions . For instance:
-
Heating 3-(4-aryloxybut-2-ynyloxy)quinolinones in chlorobenzene produces pyranoquinolines, while p-toluenesulfonic acid favors furoquinolines .
Role of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta and para positions of the phenyl ring, enhancing stability against oxidative degradation .
Acid/Base-Mediated Tautomerism
The trione system exhibits keto-enol tautomerism, influencing reactivity in polar solvents. For example, enol forms stabilize under alkaline conditions, facilitating alkylation or acylation.
Optimization of Reaction Conditions
-
Solvent Effects : Ionic liquids ([BMIM][Br]) improve yields by stabilizing transition states .
-
Catalysts : Palladium(0) complexes enable efficient cross-couplings, while RuCl₃ enhances oxidation selectivity .
-
Temperature : Higher temperatures (e.g., 235–240°C in quinoline) are critical for cyclization steps .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 5-Position
The 5-position aryl group is a critical determinant of physicochemical and spectral properties. Below is a comparative analysis of key analogues:
| Compound (5-Substituent) | Melting Point (°C) | IR (C=O Stretch, cm⁻¹) | Key NMR Shifts (δ, ppm) | References |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenyl (Target) | Data not provided | Not reported | Not reported | - |
| 4-Methylphenyl | Crystallized as DMF solvate | 1705 (C=O) | 0.85–1.00 (s, CH₃), 5.10 (s, CH) | [20] |
| 4-Hydroxyphenyl | >300 | 1656 (C=O) | 5.22 (s, CH), 12.48 (s, NH) | [15] |
| 4-(Methylthio)phenyl | Not reported | Not reported | 2.55 (s, SCH₃), 5.22 (s, CH) | [17] |
| 2,4-Dichlorophenyl | 340 | 1705, 1661 (C=O) | 5.60 (s, CH), 7.35–8.12 (m, ArH) | [9] |
| 3,4,5-Trimethoxyphenyl | Not reported | 1656 (C=O) | 3.65–3.67 (s, OCH₃), 6.39 (s, ArH) | [23] |
| 4-Fluorophenyl | Not reported | 1692 (C=O) | 5.47 (s, CH), 7.06–7.12 (m, ArH) | [23] |
Key Observations
Electronic Effects
- Trifluoromethyl (Target) : The -CF₃ group is strongly electron-withdrawing, likely reducing electron density in the aromatic ring and altering reactivity compared to electron-donating groups (e.g., -OCH₃ in trimethoxyphenyl derivatives) [23].
- Chlorine Substituents : Dichlorophenyl analogues (e.g., 2,4-dichlorophenyl) exhibit higher melting points (340°C) due to enhanced intermolecular halogen bonding [9].
Spectral Trends
- C=O Stretches : IR spectra consistently show C=O stretches between 1656–1705 cm⁻¹, indicating minimal electronic perturbation from substituents on the trione core [23].
- NMR Signatures : The 5-position CH proton resonates near δ 5.10–5.60 ppm across analogues, while methyl groups (e.g., SCH₃ at δ 2.55) and methoxy groups (δ 3.65–3.67) provide distinct substituent fingerprints [23].
Solubility and Stability
- Hydroxyphenyl Derivative : The 4-hydroxyphenyl analogue has a predicted pKa of 9.50, suggesting moderate aqueous solubility at physiological pH [15].
- DMF Solvates : Crystallization with DMF (e.g., 4-methylphenyl derivative) improves stability and crystallinity, as evidenced by single-crystal X-ray data [20].
Q & A
Q. How can researchers optimize the synthesis of 8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]tetrahydropyrimidoquinolinetrione?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A robust protocol involves refluxing 2-substituted tetrahydroquinoline-4-carboxylic acids with hydrazine derivatives (e.g., pentafluorophenyl hydrazine) in alcohol solvents (ethyl or butyl alcohol) for 2 hours . Key parameters:
- Solvent choice : Higher alcohols (e.g., butyl alcohol) may enhance solubility of aromatic intermediates.
- Stoichiometry : Equimolar ratios of reactants (3 mmol each) minimize side products.
- Work-up : Recrystallization from the same alcohol solvent improves purity.
Q. Table 1: Representative Reaction Conditions
| Starting Acid | Hydrazine Derivative | Solvent | Yield (%) |
|---|---|---|---|
| 2-R-substituted | Pentafluorophenyl hydrazine | Ethanol | 65–78 |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and hydrogen bonding. For example, aromatic protons in the 2-(trifluoromethyl)phenyl group appear as multiplets at δ 7.2–8.0 ppm, while NH protons resonate at δ 10.3–11.0 ppm .
- IR Spectroscopy : Detect carbonyl stretches (1665–1748 cm⁻¹) and NH vibrations (3120–3486 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 457 [M⁺]) validate molecular weight .
Q. How can researchers assess solubility and stability for in vitro studies?
Methodological Answer:
- Solubility screening : Test in polar aprotic solvents (DMF, DMSO) and alcohols. Crystal structure data (e.g., triclinic system, P1 space group) suggest moderate solubility in DMF .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 72 hours.
Advanced Research Questions
Q. How does substituent regioselectivity influence cyclization reactions in related pyrimidoquinoline derivatives?
Methodological Answer: Regioselectivity is governed by electronic and steric effects. For example, electron-withdrawing groups (e.g., CF₃) at the 2-position of the phenyl ring direct cyclization via resonance stabilization of intermediates. Computational modeling (DFT) can predict transition-state energies .
Q. What crystallographic insights inform structure-property relationships?
Methodological Answer: X-ray diffraction data reveal:
- Packing interactions : π-π stacking between quinoline rings and hydrogen bonding (N–H···O) stabilize the crystal lattice .
- Torsion angles : The trifluoromethylphenyl group adopts a dihedral angle of 85–95° relative to the pyrimidine core, affecting solubility .
Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?
Methodological Answer:
Q. Can computational methods predict binding modes to biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) against enzymes (e.g., DNA gyrase) identifies key interactions:
Q. How should researchers resolve contradictions in substituent effects on reaction yields?
Methodological Answer: Contradictions arise from divergent reaction conditions. For example, while 2-substituents on tetrahydroquinoline precursors do not affect yields in alcohol-based reflux systems , they may alter regioselectivity in DMF-mediated reactions . Systematic DOE (Design of Experiments) can isolate variables.
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Methodological Answer:
- Solvent volume : Scaling from 30 mL to 1 L requires maintaining a 1:10 substrate:solvent ratio to prevent precipitation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) replaces recrystallization for >10-g batches.
Q. How do functional groups (e.g., trifluoromethyl) influence reactivity in downstream modifications?
Methodological Answer: The CF₃ group enhances electrophilicity at the pyrimidine C4 position, enabling nucleophilic substitutions (e.g., with amines or thiols). Monitor reactivity via ¹⁹F NMR to track fluorine environment changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
